N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide

Pharmacopoeial specification Impurity profiling Regulatory acceptance criteria

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide (CAS 581076‑65‑5) is officially designated as Imatinib EP Impurity B, a guanidine-substituted benzamide derivative that constitutes one of the seven structurally characterized related substances listed in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for Imatinib Mesilate. The compound is supplied as a Certified Reference Standard (CRS) under the EDQM reference standard programme, meeting ISO 17034 requirements for use in analytical method development, method validation (AMV), and routine quality control of imatinib active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C21H28N6O
Molecular Weight 380.5 g/mol
CAS No. 581076-65-5
Cat. No. B3029209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
CAS581076-65-5
Molecular FormulaC21H28N6O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N
InChIInChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25)
InChIKeyAJNIAMJOBVYWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide (CAS 581076-65-5) – A Pharmacopoeial Imatinib Impurity Standard for Regulated Analytical Workflows


N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide (CAS 581076‑65‑5) is officially designated as Imatinib EP Impurity B, a guanidine-substituted benzamide derivative that constitutes one of the seven structurally characterized related substances listed in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for Imatinib Mesilate [1]. The compound is supplied as a Certified Reference Standard (CRS) under the EDQM reference standard programme, meeting ISO 17034 requirements for use in analytical method development, method validation (AMV), and routine quality control of imatinib active pharmaceutical ingredient (API) and finished dosage forms [2]. As a process-related impurity arising from specific synthetic pathways, its reliable quantification is mandatory for regulatory submissions under ICH Q3A/B guidelines [3].

Why Impurity Standards for Imatinib Mesylate Cannot Be Substituted Interchangeably – The Case for CAS 581076-65-5


Imatinib impurity reference standards are not functionally interchangeable. The EP monograph assigns each impurity a unique relative retention time (RRT), a specific acceptance limit, and an individual correction factor, meaning that a method calibrated with an incorrect standard will produce systematically biased quantitative results and risk non‑compliance with regulatory specifications [1]. Impurity B (CAS 581076‑65‑5) presents a special chromatographic challenge: its high polarity and positive surface charge cause poor retention on conventional reversed‑phase columns, demanding dedicated optimization of initial organic‑solvent composition and mobile‑phase additives that are not required for impurities A, C, D, H, or J [2]. Substituting a generic imatinib impurity standard, or a non‑pharmacopoeial compound of similar structure, therefore directly jeopardizes peak resolution, system suitability, and the accuracy of the impurity B quantification mandated by the EP and BP [1][2].

Quantitative Differentiation Evidence for N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide (Imatinib EP Impurity B)


Pharmacopoeial Acceptance Limits: Tighter Control of Impurity B Relative to Co‑eluting Impurities C and D

The BP/EP monograph for Imatinib Mesilate sets a maximum permitted content for impurity B of 0.15 %, which is more stringent than the limits for impurity C (0.3 %) and impurity D (0.2 %) [1]. The limit for impurity A is also 0.15 %, but impurity A elutes much earlier (RRT ≈ 0.2) and therefore does not pose the same co‑elution risk with degradation products that appear in the 0.5–0.7 RRT window [1]. The tighter control of impurity B, combined with its mid‑elution position, means that a dedicated, well‑characterized impurity B standard is indispensable for demonstrating compliance at the 0.15 % threshold.

Pharmacopoeial specification Impurity profiling Regulatory acceptance criteria

Correction Factor Requirement: Impurity B Needs a Factor of 2.0 for Accurate Quantification

Because impurity B exhibits approximately half the UV absorptivity of imatinib at the detection wavelength (265–267 nm), the BP monograph mandates a correction factor of 2.0 [1]. Without applying this factor, the true concentration of impurity B would be underestimated by roughly 50 %, a systematic error that could mask a failing batch [1]. Impurity A requires a similar correction factor (2.2), while many other related substances (e.g., impurity J) can be quantified directly without correction [1]. This difference means that laboratories must either procure a standard of known purity to verify the correction factor or rely on the EP/BP values, which are traceable only to the official CRS.

Correction factor Response factor Impurity quantification

Chromatographic Retention Challenge: Impurity B Requires an Ultra‑low Organic Initial Mobile Phase Not Needed for Other EP Impurities

In a modernized UPLC method designed to consolidate the EP impurity analysis, impurity B was the only compound that could not be adequately retained under typical initial gradient conditions. The Waters application note reports that an initial mobile phase containing just 0.5 % acetonitrile (0.5 % B) and 10 mM ammonium formate had to be employed specifically to increase the retention of impurity B and overcome charge‑repulsion effects on the charged‑surface hybrid phenyl‑hexyl column [1]. All other seven EP‑listed impurities – A, C, D, F, H, and J – were sufficiently retained under less extreme conditions, indicating that impurity B possesses uniquely high polarity and ion‑exchange interactions that demand dedicated method optimisation [1].

Reversed‑phase chromatography Method development Peak retention

Certified Reference Material Status: Impurity B Is Available Under the EDQM CRS Programme, Ensuring Metrological Traceability

Imatinib EP Impurity B is distributed as a Certified Reference Standard (CRS) by the European Directorate for the Quality of Medicines (EDQM), complying with ISO 17034 requirements for reference material producers [1]. In contrast, many commercially available imatinib impurity standards (including impurity B sourced from non‑pharmacopoeial vendors) are provided without the same level of batch‑specific certification, and their purity values may rely solely on HPLC area‑% rather than a full mass‑balance approach [2]. The EDQM CRS programme supplies each batch with a certificate of analysis stating the assigned content value, uncertainty, and expiration date, which is a prerequisite for use in regulatory filing dossiers (e.g., ANDA, MAA) [1].

Certified Reference Standard ISO 17034 Method validation

Precision Application Scenarios for N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide (Imatinib EP Impurity B)


Pharmacopoeial Method Verification and System Suitability Testing for Imatinib Mesilate API Release

When establishing the EP/BP Related Substances test for imatinib mesilate API, the method must demonstrate resolution of impurity B from both the main peak and adjacent impurities. The EP monograph requires a resolution of ≥ 3.0 between imatinib and impurity C, but the early elution of impurity B (RRT ≈ 0.6) means its peak shape and retention time serve as the primary indicator of column selectivity and mobile phase adequacy [1]. Using the certified Impurity B CRS, a QC laboratory can spike the reference solution at the 0.15 % limit, verify the correction factor of 2.0, and confirm that the system is fit for routine batch release testing under ICH Q2(R1) [1].

Forced Degradation Studies and Impurity Fate Mapping

Imatinib mesilate undergoes degradation under oxidative, acidic, and basic conditions, generating a complex impurity profile. Impurity B, which contains a guanidine moiety not present in any other EP‑listed impurity, can be used as a specific marker to track the fate of the guanidine‑containing synthetic intermediate under stress [1]. Because impurity B requires dedicated chromatographic conditions to retain it on a reversed‑phase column [2], its presence in forced‑degradation samples can be masked unless the analytical method is specifically optimized with the authentic compound, making the impurity B standard essential for accurate degradation pathway elucidation.

Analytical Method Transfer and Inter‑laboratory Harmonization

When transferring a pharmacopoeial imatinib impurity method between sites or to a contract manufacturing organisation (CMO), laboratories often encounter variability in column lots and LC systems. Impurity B is the most retention‑sensitive impurity in the EP panel, as documented in the UPLC method consolidation work where its retention required a near‑aqueous starting condition [2]. By including the impurity B CRS in the method‑transfer protocol, the receiving laboratory can tune the gradient and confirm that system suitability criteria are met, thereby reducing the risk of inter‑laboratory variability that could lead to out‑of‑specification results [1][2].

Regulatory Submission Dossier Support (ANDA/MAA)

For generic manufacturers filing an Abbreviated New Drug Application (ANDA) for imatinib mesilate, demonstrating control of impurity B at or below the 0.15 % EP threshold is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section [1]. The use of a non‑certified impurity B standard may lead to an error in the correction factor or misidentification of the peak, resulting in a Refuse‑to‑File (RTF) decision. Procuring the EDQM‑certified Impurity B CRS provides the traceability and certification required to satisfy ICH M7 and Q3A/B guidelines without additional qualification studies [1].

Quote Request

Request a Quote for N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.